molecular formula C16H20O8 B237800 Methyl 5-O-feruloylarabinofuranoside CAS No. 134796-38-6

Methyl 5-O-feruloylarabinofuranoside

Cat. No.: B237800
CAS No.: 134796-38-6
M. Wt: 340.32 g/mol
InChI Key: LETMSZAPHATPGU-PHUHDGQOSA-N
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Description

Methyl 5-O-feruloylarabinofuranoside, also referred to as methyl 5- O-trans -feruloyl-α-L-arabinofuranoside (FA-Ara), is a synthetic compound developed to accurately model the natural chemical attachment of ferulic acid to arabinoxylan polysaccharides in the cell walls of grasses and related plants . Its primary research application is as a specific and realistic substrate for the assessment and monitoring of feruloyl esterase activity . These enzymes are crucial for the breakdown of plant cell walls, and this compound enables their study through multiple methods, including spectrophotometric assays, thin-layer chromatography, and high-performance liquid chromatography (HPLC) . The distinct ultraviolet spectral properties of this compound allow for a convenient and direct spectrophotometric assay, as its absorption maximum is distinct from its hydrolytic product, ferulic acid, across a wide pH range . Research utilizing this compound has been instrumental in understanding the degradation of grass cell walls, demonstrating that it is extensively degraded by microbial feruloyl esterases . Furthermore, analytical methods that utilize derivatives of this compound, such as methyl 5- O -feruloyl arabinofuranoside, provide enhanced tools for studying the extent of cross-linking in grass arabinoxylan chains, which is a key factor influencing biomass digestibility and has significant implications for improving industrial biomass conversion processes .

Properties

CAS No.

134796-38-6

Molecular Formula

C16H20O8

Molecular Weight

340.32 g/mol

IUPAC Name

[(2S,3R,4R,5R)-3,4-dihydroxy-5-methoxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C16H20O8/c1-21-11-7-9(3-5-10(11)17)4-6-13(18)23-8-12-14(19)15(20)16(22-2)24-12/h3-7,12,14-17,19-20H,8H2,1-2H3/b6-4+/t12-,14-,15+,16+/m0/s1

InChI Key

LETMSZAPHATPGU-PHUHDGQOSA-N

SMILES

COC1C(C(C(O1)COC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H](O1)COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O)O

Canonical SMILES

COC1C(C(C(O1)COC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O

Synonyms

Me-5-FAF
methyl 5-O-feruloylarabinofuranoside
methyl 5-O-trans-feruloyl-alpha-L-arabinofuranoside

Origin of Product

United States

Preparation Methods

Chromatographic Separation

  • Thin-layer chromatography (TLC) : Silica gel plates (petroleum ether:acetone, 3:1) visualize FA-Ara (Rf = 0.42) versus ferulic acid (Rf = 0.65).

  • High-performance liquid chromatography (HPLC) : C18 columns with UV detection at 320 nm achieve >95% purity.

Spectroscopic Analysis

  • UV-Vis : FA-Ara exhibits λmax=320nm\lambda_{\text{max}} = 320 \, \text{nm} (pH 7.0), shifting to 350 nm upon hydrolysis to ferulic acid.

  • NMR : Key 1H^{1}\text{H} signals include δ 7.01 ppm (feruloyl H-2) and δ 5.12 ppm (anomeric H-1 of arabinose) .

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